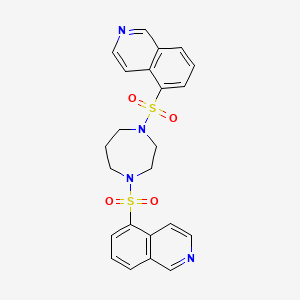
1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane
Übersicht
Beschreibung
1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, also known as BISD, is a heterocyclic compound that has been used in a variety of scientific research applications. BISD is an important building block for the synthesis of various organic compounds and pharmaceuticals. It is a versatile compound that has been used in a number of different areas, including organic synthesis, drug discovery, and medicinal chemistry. BISD has also been used in the development of new materials and has been studied for its potential applications in medicine and biotechnology.
Wissenschaftliche Forschungsanwendungen
Treatment of Subarachnoid Haemorrhage
The intravenous (IV) formulation of Rho-kinase (ROCK) inhibitor fasudil has been approved for the treatment of subarachnoid haemorrhage since 1995 .
Potential Treatment for Neurodegenerative Diseases
Fasudil has shown promising preclinical results for various chronic diseases, including neurodegenerative diseases such as amyotrophic lateral sclerosis, Parkinson’s disease, and dementia .
Oral Application of Fasudil
A study was conducted to assess the absolute bioavailability of oral, in comparison to IV, application of the approved formulation of fasudil (ERIL®) and to evaluate the safety and tolerability of the oral application of fasudil .
Treatment of Glaucoma
Fasudil hydrochloride, a selective ROCK inhibitor, has demonstrated promising outcomes in glaucoma treatment. It works by inhibiting the ROCK pathway, which plays a crucial role in regulating the trabecular meshwork and canal of Schlemm’s aqueous humor outflow .
Development of Nanoparticle-based Delivery System
A study aimed to investigate the ocular absorption pathway of Fasudil hydrochloride and, subsequently, develop a nanoparticle-based delivery system for enhanced corneal absorption .
Research on Alzheimer’s Disease
Fasudil has been used in research related to Alzheimer’s disease. A transcriptome analysis was conducted on fasudil-treated APPswe/PSEN1dE9 mice .
Wirkmechanismus
Target of Action
Fasudil Dimer primarily targets Rho-associated protein kinases (ROCKs), which are enzymes that play a crucial role in mediating vasoconstriction and vascular remodeling . It also targets cAMP-dependent protein kinase inhibitor alpha and cAMP-dependent protein kinase catalytic subunit alpha .
Mode of Action
Fasudil Dimer acts as a selective inhibitor of ROCKs . By inhibiting these kinases, it decreases myosin light chain (MLC) phosphatase activity, thus enhancing vascular smooth muscle contraction . This results in vasodilation and a decrease in pulmonary vascular pressure .
Biochemical Pathways
Fasudil Dimer affects several biochemical pathways. It inhibits inflammatory responses, elevates neurotrophic factors, and induces WNT/β-catenin and PI3K/Akt/mTOR signaling pathways . It also maintains iron homeostasis and inhibits the c-Jun N-terminal kinase (JNK) pathway .
Pharmacokinetics
The pharmacokinetics of Fasudil Dimer have been studied in rat plasma . The compound shows good bioavailability and is well-tolerated.
Result of Action
Fasudil Dimer has several molecular and cellular effects. It enhances barrier properties in a concentration-dependent manner, as measured by an increased transendothelial electrical resistance (TEER) and decreased permeability . It also increases the expression of the tight junction protein claudin-5 . Furthermore, it has been shown to protect against myocardial ischemia/reperfusion (I/R) injury by improving coronary vasodilation, inhibiting apoptosis and oxidative stress, relieving inflammation, and reducing endoplasmic reticulum stress and metabolism .
Action Environment
The action of Fasudil Dimer can be influenced by various environmental factors. For instance, it has been shown to exert a cardioprotective function in animal models of myocardial I/R injury . .
Eigenschaften
IUPAC Name |
5-[(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S2/c28-32(29,22-6-1-4-18-16-24-10-8-20(18)22)26-12-3-13-27(15-14-26)33(30,31)23-7-2-5-19-17-25-11-9-21(19)23/h1-2,4-11,16-17H,3,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVDKPYTPWVEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)S(=O)(=O)C4=CC=CC5=C4C=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716732 | |
| Record name | 5,5'-(1,4-Diazepane-1,4-diyldisulfonyl)diisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane | |
CAS RN |
1337967-93-7 | |
| Record name | 5,5'-(1,4-Diazepane-1,4-diyldisulfonyl)diisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical technique was employed to study L–F 001 in this research and why is it relevant?
A1: The researchers utilized a highly sensitive and specific technique called Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) to quantify L–F 001 in rat plasma []. This method is particularly valuable for pharmacokinetic studies as it allows for the accurate measurement of drug concentrations in biological samples, even at very low levels. By analyzing plasma samples collected over time, the researchers could determine key pharmacokinetic parameters of L–F 001, such as absorption, distribution, metabolism, and excretion, providing insights into its behavior within the body.
Q2: What were the key findings of the pharmacokinetic study of L–F 001 in rats?
A2: The study successfully demonstrated the applicability of the developed LC-MS/MS method for monitoring the pharmacokinetic profile of L–F 001 after oral administration in rats []. While the specific pharmacokinetic parameters weren't detailed in the abstract, the successful application of the method suggests that researchers were able to obtain crucial data regarding the absorption, distribution, metabolism, and excretion of L–F 001 in a living organism. This information is crucial for understanding the drug's potential therapeutic window and guiding further research and development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600880.png)
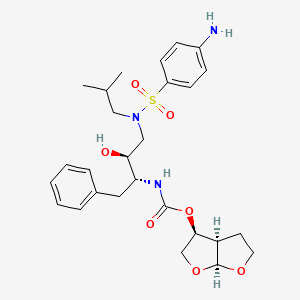

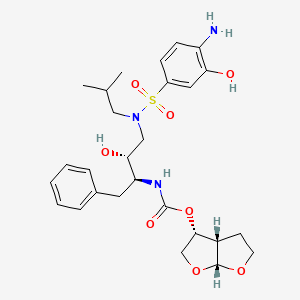


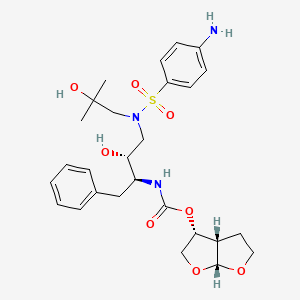
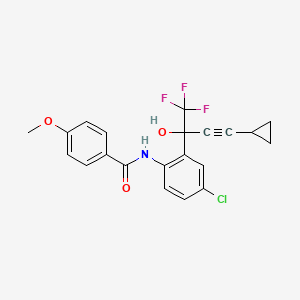
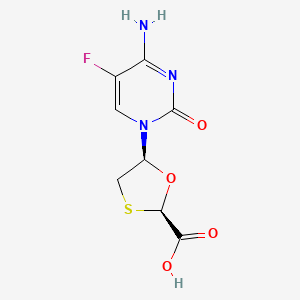
![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600901.png)